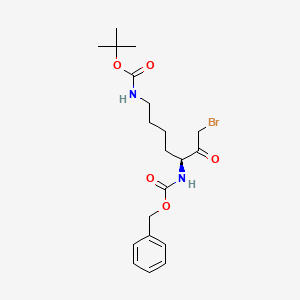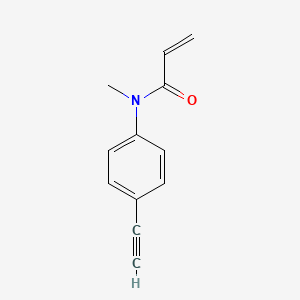![molecular formula C30H20N2 B13655707 11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)
11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability
準備方法
The synthesis of 11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole typically involves a series of organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions usually include a temperature range of 80-100°C and a reaction time of 12-24 hours.
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the carbazole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process reduces the double bonds in the indole ring, resulting in a fully saturated compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the biphenyl moiety. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in saturated carbazole compounds.
科学的研究の応用
11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its ability to interact with biological targets and pathways.
Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways . In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, its ability to transport holes makes it effective in optoelectronic applications, where it facilitates the movement of charge carriers.
類似化合物との比較
11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole can be compared with other carbazole derivatives, such as indolocarbazole, indenocarbazole, benzofurocarbazole, benzothienocarbazole, and diindolocarbazole . These compounds share similar structural features but differ in their electronic and photophysical properties.
Indolocarbazole: Known for its high photoluminescence quantum yield and thermal stability.
Indenocarbazole: Exhibits good charge transport properties and is used in organic field-effect transistors.
Benzofurocarbazole: Has unique optical properties and is used in light-emitting applications.
Benzothienocarbazole: Known for its high electron affinity and is used in photovoltaic devices.
Diindolocarbazole: Exhibits excellent thermal stability and is used in high-temperature applications.
The uniqueness of 11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole lies in its combination of structural features, which provide a balance of photochemical stability, charge transport ability, and potential biological activity.
特性
分子式 |
C30H20N2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
12-(4-phenylphenyl)-11H-indolo[2,3-a]carbazole |
InChI |
InChI=1S/C30H20N2/c1-2-8-20(9-3-1)21-14-16-22(17-15-21)32-28-13-7-5-11-24(28)26-19-18-25-23-10-4-6-12-27(23)31-29(25)30(26)32/h1-19,31H |
InChIキー |
ACVLKHCAFDVCHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)

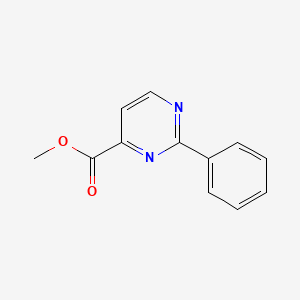
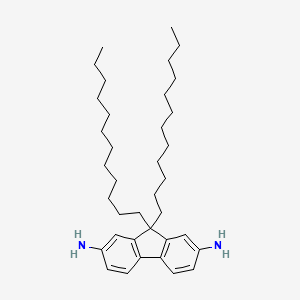



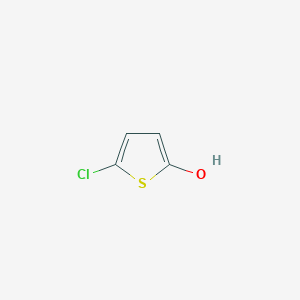

![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
